![molecular formula C19H19ClF3N3O B4287086 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TPCA-1 and is a potent inhibitor of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Mecanismo De Acción
TPCA-1 exerts its effects by inhibiting the activity of the NF-κB pathway, which is a key regulator of inflammation and cell survival. NF-κB is activated in response to various stimuli, such as cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of various genes involved in inflammation and cell survival. TPCA-1 inhibits the activity of NF-κB by binding to the IKKβ kinase, which is a key regulator of the NF-κB pathway.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest, and the induction of apoptosis in cancer cells. TPCA-1 has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TPCA-1 is its high potency and specificity for the NF-κB pathway, which makes it an ideal tool for studying the role of NF-κB in various biological processes. However, one of the limitations of TPCA-1 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on TPCA-1, including the development of more potent and selective inhibitors of the NF-κB pathway, the investigation of the role of NF-κB in various diseases, and the development of novel therapeutic strategies based on the inhibition of the NF-κB pathway. Additionally, the use of TPCA-1 in combination with other drugs or therapies may provide a more effective treatment for various diseases.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases. In cancer research, TPCA-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting the NF-κB pathway. In inflammation and autoimmune diseases, TPCA-1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c20-14-4-3-5-15(12-14)26-10-8-25(9-11-26)13-18(27)24-17-7-2-1-6-16(17)19(21,22)23/h1-7,12H,8-11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMATYZHWLMZMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287010.png)
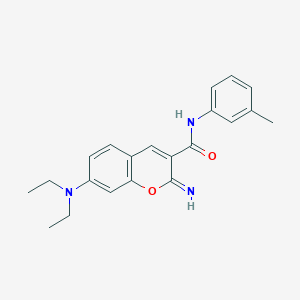
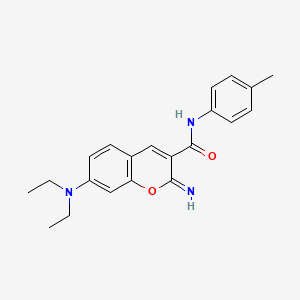

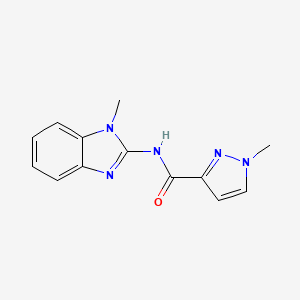

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4287050.png)
![2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4287055.png)
![N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4287057.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4287065.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4287071.png)
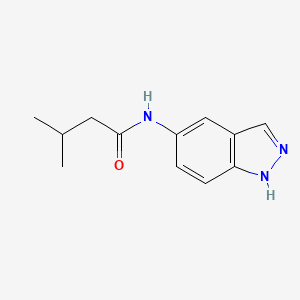
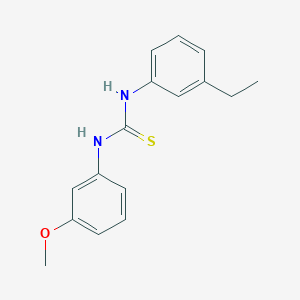
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)